6-(2-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
The compound 6-(2-chlorophenyl)-2-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 2-chlorophenyl substituent at position 6 of the pyridazinone core and a complex side chain at position 2. The side chain consists of a 2-oxoethyl group linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which introduces stereoelectronic and lipophilic properties critical for biological interactions .
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-30-20-11-15-9-10-26(13-16(15)12-21(20)31-2)23(29)14-27-22(28)8-7-19(25-27)17-5-3-4-6-18(17)24/h3-8,11-12H,9-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGAMLAPSJFQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse bioactivities depending on substituents at positions 2 and 5. Below is a comparative analysis of structurally analogous compounds:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Findings from Comparative Analysis
Substituent Effects at Position 6: The 2-chlorophenyl group in the target compound and provides moderate steric bulk and electron-withdrawing effects, which may influence receptor binding . Fluoro-methoxy substitutions (as in ) improve membrane permeability due to fluorine’s electronegativity and methoxy’s lipophilicity .
Piperazine-containing analogs (e.g., ) are associated with neurotransmitter receptor modulation (e.g., dopamine D2, 5-HT1A), suggesting divergent therapeutic applications compared to the target compound .
Synthetic Accessibility: Most analogs are synthesized via nucleophilic substitution (e.g., ) or cyclization reactions (e.g., ). The target compound’s synthesis likely follows similar methods but requires specialized precursors for the dihydroisoquinoline moiety.
Notes on Analytical Characterization
- Spectroscopic Data : Compounds like (imidazopyridine derivative) highlight the importance of NMR and MS for confirming complex structures. The target compound would require similar validation .
- Melting Points and Purity : Variations in substituents correlate with physical properties. For example, dichlorophenyl derivatives () may exhibit higher melting points due to crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
